molecular formula C12H7F5O2 B14231585 Pentafluorophenol--phenol (1/1) CAS No. 630426-85-6

Pentafluorophenol--phenol (1/1)

Cat. No.: B14231585
CAS No.: 630426-85-6
M. Wt: 278.17 g/mol
InChI Key: JZAICRIHALTYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aromatic-Perfluoroaromatic Interactions in Supramolecular Chemistry

Aromatic-perfluoroaromatic (Ar–ArF) interactions are a class of non-covalent forces that have garnered significant attention in the field of supramolecular chemistry and crystal engineering. These interactions, which involve the face-to-face stacking of electron-rich aromatic rings and electron-poor perfluorinated aromatic rings, are notably stronger than conventional π-π stacking interactions between two benzene (B151609) rings. mostwiedzy.pl This enhanced stability is attributed to complementary electrostatic interactions between the quadrupole moments of the aromatic and perfluoroaromatic rings.

Overview of Pentafluorophenol (B44920) and Phenol (B47542) as Building Blocks in Molecular Design

Both pentafluorophenol and phenol are fundamental building blocks in the realm of molecular design and crystal engineering, each possessing unique properties that make them valuable components in the synthesis of complex molecular architectures.

Pentafluorophenol (PFP) is a perfluorinated analogue of phenol and is a highly versatile building block in organic synthesis and material science. nbinno.comwikipedia.org Its highly electron-deficient aromatic ring makes it an excellent partner for Ar–ArF stacking interactions. acs.org Furthermore, the acidic nature of its hydroxyl group (pKa of 5.5) allows it to act as a potent hydrogen bond donor. wikipedia.org PFP is widely used in the preparation of active esters for peptide synthesis and as a precursor for various fluorinated compounds. nbinno.comwikipedia.org Its ability to form cocrystals with a range of molecules is well-documented. acs.orgresearchgate.net

Phenol , a ubiquitous and fundamental chemical, is a cornerstone of the chemical industry and a versatile building block in its own right. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of various supramolecular synthons, such as chains and rings. acs.org The phenol-phenolate interaction is a particularly strong hydrogen bond, which is instrumental in the crystal engineering of ionic cocrystals. nih.gov The study of intermolecular interactions in phenolic mixtures is crucial for applications such as the separation and purification of bio-based phenol. utwente.nl

The contrasting electronic properties of the aromatic rings of pentafluorophenol and phenol, coupled with their hydrogen bonding capabilities, make them an ideal pair for constructing well-defined supramolecular structures.

Table 1: Physicochemical Properties of Pentafluorophenol and Phenol

Property Pentafluorophenol Phenol
Chemical Formula C₆HF₅O C₆H₅OH
Molar Mass 184.06 g/mol nih.gov 94.11 g/mol
Appearance White crystalline solid nbinno.comnih.gov White crystalline solid
Melting Point 32-36 °C nih.gov 40.5 °C
Boiling Point 143 °C google.com 181.7 °C
pKa 5.5 wikipedia.org 9.95

Research Objectives for the Pentafluorophenol-Phenol (1/1) System

The investigation of the pentafluorophenol-phenol (1/1) system is driven by several key research objectives that span fundamental understanding and potential applications.

A primary objective is to gain a deeper insight into the fundamental nature of non-covalent interactions, particularly the interplay between hydrogen bonding and Ar–ArF stacking. The 1:1 cocrystal provides a simplified and well-defined model to study how these forces cooperate and compete to dictate the final supramolecular architecture. nih.gov The structure is characterized by both (Ar)O–H···O(ArF) and (ArF)O–H···O(Ar) hydrogen bonds between the electronically opposed aryl groups. nih.gov

Another significant research avenue is the utilization of this pre-organized cocrystal as a template for solid-state reactions. Researchers have explored the pressure-induced polymerization of the 1:1 phenol:pentafluorophenol cocrystal to synthesize sequence-defined and functionalized nanothreads. nih.gov The alternating arrangement of the phenol and pentafluorophenol units within the crystal lattice is preorganized for an alternating copolymerization, which is initiated at high pressures (around 12 GPa). nih.gov This approach offers a novel strategy for creating precisely sequenced polymers.

Furthermore, spectroscopic and computational studies of the individual components and the complex itself aim to elucidate their electronic and photophysical properties. aip.orgresearchgate.netresearchgate.net For instance, research has shown that the structured vibronic band of phenol becomes structureless in pentafluorophenol, indicating the influence of low-lying electronic states. aip.orgresearchgate.net Understanding these properties is crucial for the rational design of new functional materials based on this and related systems.

Table 2: Key Interactions in the Pentafluorophenol-Phenol (1/1) System

Interaction Type Description Significance in the (1/1) System
Aromatic-Perfluoroaromatic Stacking An attractive non-covalent interaction between an electron-rich aromatic ring (phenol) and an electron-poor perfluoroaromatic ring (pentafluorophenol). A primary driving force for the formation and stability of the 1:1 cocrystal, dictating the uniaxial π–π stacking. nih.gov
Hydrogen Bonding The interaction between the acidic proton of the hydroxyl group of one molecule and the electronegative oxygen atom of the hydroxyl group of a neighboring molecule. The crystal structure is guided by (Ar)O–H···O(ArF) and (ArF)O–H···O(Ar) hydrogen bonds, contributing to the specific orientation of the molecules. nih.gov

Properties

CAS No.

630426-85-6

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

2,3,4,5,6-pentafluorophenol;phenol

InChI

InChI=1S/C6HF5O.C6H6O/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-6-4-2-1-3-5-6/h12H;1-5,7H

InChI Key

JZAICRIHALTYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O

Origin of Product

United States

Formation and Supramolecular Assembly of Pentafluorophenol Phenol 1/1 Co Crystals

Strategies for Co-crystal Formation

The successful formation of Pentafluorophenol-Phenol (1/1) co-crystals relies on controlled crystallization techniques that facilitate the assembly of the constituent molecules into a well-defined lattice.

Solution-Phase Crystallization Methodologies

Solution-phase crystallization is a primary method for obtaining high-quality co-crystals of pentafluorophenol (B44920) and phenol (B47542). This technique involves dissolving stoichiometric amounts of both components in a suitable solvent, followed by slow evaporation or cooling to induce supersaturation and subsequent crystal growth. nih.gov A common approach involves dissolving equimolar amounts of phenol and pentafluorophenol in a solvent and allowing for slow cooling to promote the formation of the 1:1 co-crystal. nih.gov Other techniques such as melt cooling, gel crystallization, and sublimation have also been reported for the formation of multicomponent molecular crystals (MCCs). researchgate.net

Influence of Solvent Systems on Co-crystallization Phenomena

The choice of solvent is a critical parameter in the co-crystallization process, as it can significantly influence the kinetics and thermodynamics of crystal formation. researchgate.net For the pentafluorophenol-phenol system, solvents like hexanes have been successfully employed. nih.gov The solvent can act as a catalyst, increasing the rate of co-crystal formation by enhancing the orientation and conformational freedom of the molecules. researchgate.net The solubility of the individual components and the co-crystal in the chosen solvent system is a key factor. Ternary phase diagrams, which map the solubility of the co-crystal and its components at different solvent compositions and temperatures, are valuable tools for designing and optimizing the co-crystallization process. researchgate.netyoutube.com The addition of a small amount of an appropriate solvent during mechanochemical grinding (liquid-assisted grinding) has also been shown to accelerate co-crystal formation. researchgate.net

Supramolecular Synthons in Pentafluorophenol-Phenol Systems

The stability and specific arrangement of molecules within the Pentafluorophenol-Phenol (1/1) co-crystal are dictated by a hierarchy of non-covalent interactions known as supramolecular synthons. These synthons are reliable and predictable patterns of intermolecular interactions.

Aryl-Perfluoroaryl Interactions

A dominant and structurally defining interaction in the pentafluorophenol-phenol co-crystal is the aryl-perfluoroaryl stacking interaction. acs.orgmostwiedzy.pl This non-covalent bond arises from the electrostatic complementarity between the electron-rich phenyl ring of phenol and the electron-deficient perfluorinated ring of pentafluorophenol. acs.orgaip.org The interaction is characterized by an offset face-to-face arrangement of the aromatic rings, with intermolecular distances typically in the range of 3.34–3.47 Å. acs.org This type of interaction is a significant driving force for the assembly of the co-crystal, leading to the formation of one-dimensional columnar stacks of alternating phenol and pentafluorophenol molecules. aip.org The strength of these interactions is notably greater than that of typical π-π stacking between two benzene (B151609) rings. mostwiedzy.pl

Hydrogen Bonding Motifs (O-H...O, O-H...F, C-H...F)

O-H···O Hydrogen Bonds: The hydroxyl groups of both phenol and pentafluorophenol participate in O-H···O hydrogen bonds, linking the columnar stacks together. aip.orgnih.gov These interactions are a fundamental feature of phenol-containing crystal structures and contribute significantly to the stability of the co-crystal lattice. nih.gov

π-π Stacking Interactions and Quadrupole-Type Interactions

Compound Names

Compound Name
Pentafluorophenol
Phenol

Research Findings Summary

Interaction TypeDescriptionSignificance in Co-crystal Structure
Aryl-Perfluoroaryl Stacking interaction between the electron-rich phenyl ring of phenol and the electron-deficient pentafluorophenyl ring of pentafluorophenol. acs.orgmostwiedzy.plPrimary driving force for the formation of alternating 1D columnar stacks. aip.org
O-H···O Hydrogen Bonds Hydrogen bonds formed between the hydroxyl groups of phenol and pentafluorophenol molecules. aip.orgnih.govConnects the columnar stacks, contributing to the overall 3D architecture and stability. aip.org
C-H···F Hydrogen Bonds Weak hydrogen bonds between the hydrogen atoms of the phenol ring and the fluorine atoms of the pentafluorophenol ring. acs.orgmostwiedzy.plContributes to the cohesion between layers in the crystal structure. acs.orgmostwiedzy.pl
π-π Stacking/Quadrupole Interactions The attractive interaction between the complementary quadrupole moments of the phenol and pentafluorophenol rings. nih.govacs.orgStabilizes the offset face-to-face arrangement of the aromatic rings within the stacks. acs.orgacs.org

Stoichiometric Variations in Co-crystal Formation and Their Determinants

The formation of co-crystals, crystalline single-phase materials composed of two or more different molecular components in a specific stoichiometric ratio, is a cornerstone of crystal engineering. nih.gov While a 1:1 ratio, as seen in the pentafluorophenol-phenol system, is common, the existence of variable stoichiometry co-crystals offers a pathway to new solid forms of the same system. nih.govrsc.org The stoichiometry is not arbitrary; it is governed by a complex interplay of thermodynamic and kinetic factors, and understanding these determinants is crucial for the rational design and controlled production of co-crystals. rsc.orgresearchgate.net

Detailed research into multi-component crystals has identified several key factors that dictate the final stoichiometric ratio. These determinants range from the intrinsic properties of the co-crystal components to the external conditions of the crystallization process. The ability to form different stoichiometric ratios can be influenced by the cocrystallization method, the solvent used, and the initial ratio of the parent components. researchgate.net

Key Determinants of Co-crystal Stoichiometry:

Nature of Precursors and Supramolecular Synthons: The molecular structure, size, and available functional groups of the coformers are primary determinants of the crystal packing. researchgate.net For instance, while phenol forms a 1:1 co-crystal with pentafluorophenol dictated by π–π stacking and hydrogen bonding, pentafluorophenol co-crystallized with planar, star-shaped triaryl molecules results in 3:1 complexes. nih.govacs.org In these cases, the trigonal symmetry of the coformer directs the assembly of pentafluorophenol molecules into hydrogen-bonded trimers, which then stack with the triaryl molecules. acs.orgmostwiedzy.pl If the coformer is nonplanar, the stoichiometry can change again, for example, to a 3:2 ratio with triphenyl isocyanurate, where the packing is controlled by different intermolecular forces. acs.org

Crystallization Method: The technique used for co-crystallization can significantly influence the outcome. Methods such as slow solvent evaporation, grinding (mechanochemistry), and slurry conversion can produce different stoichiometric forms. researchgate.netrsc.orgsysrevpharm.org Mechanochemical methods, like neat or liquid-assisted grinding, have been shown to be highly efficient in screening for and controlling stoichiometric variations. rsc.org In the case of the phenol:pentafluorophenol system, the 1:1 co-crystal was successfully engineered and synthesized from equimolar amounts of the reactants via slow cooling from a hexane (B92381) solution. nih.govresearchgate.net

Solvent Choice: The solvent plays a critical role in solution-based crystallization methods. It can influence the stability of different stoichiometric forms, affect the kinetics of nucleation, and ultimately determine which co-crystal phase is formed. researchgate.netresearchgate.net For incongruently saturating systems, where the components have different solubilities, the choice of solvent is particularly crucial, as the less soluble component may precipitate alone if conditions are not carefully controlled. sysrevpharm.org

Thermodynamic vs. Kinetic Control: The formation of a particular co-crystal stoichiometry can be under either thermodynamic or kinetic control. researchgate.net A kinetically favored product may form faster but be less stable than the thermodynamic product. Investigating the ability of different stoichiometric forms to interconvert, for instance through liquid-assisted grinding, can provide insights into their relative thermodynamic stabilities. rsc.org Studies on some systems have shown that one stoichiometric form can appear as a kinetic intermediate in the formation of a more stable, different stoichiometry. rsc.org

Concentration and Ratio of Components: The solution concentration of the coformers can determine the stability regions for different co-crystals. researchgate.net For example, a co-crystal that is richer in one component may be more stable at higher concentrations of that same component in the solution. researchgate.net While the initial stoichiometric ratio of reactants in the crystallization experiment does not guarantee the same ratio in the final product, it can be adjusted to improve the purity and yield of the desired co-crystal phase. researchgate.net

The following tables summarize the factors that influence co-crystal stoichiometry and provide specific examples involving pentafluorophenol.

| Temperature & Humidity | These environmental conditions can impact phase nucleation, stability, and the kinetics of co-crystal formation. researchgate.net |

Table 2: Examples of Stoichiometric Variation in Pentafluorophenol Co-crystals

Coformer Observed Stoichiometry (Pentafluorophenol : Coformer) Remarks
Phenol 1:1 Assembly is dictated by uniaxial π–π stacking and hydrogen bonding between the two components. nih.govresearchgate.net
Planar Triaryl Compounds 3:1 The trigonal symmetry of the coformers promotes the formation of pentafluorophenol trimers (pfp₃). acs.orgmostwiedzy.pl
Triphenyl Isocyanurate 3:2 The nonplanar nature of this coformer disrupts the pfp₃ trimer formation, leading to a different packing arrangement and stoichiometry. acs.org

Structural Characterization of Pentafluorophenol Phenol Co Crystals

Single-Crystal X-ray Diffraction Studies

The pentafluorophenol-phenol (1/1) co-crystal has been found to crystallize in the triclinic space group P-1. mdpi.com The triclinic system is the least symmetric of the seven crystal systems, characterized by three unequal axes and three unequal angles. The P-1 space group indicates that the only symmetry element present is an inversion center.

In a broader context of pentafluorophenol (B44920) co-crystals with various aromatic compounds, other space groups have been observed, such as the monoclinic P2/n and the trigonal space group, which is a rarity for organic crystals. acs.orgmostwiedzy.pl For instance, a co-crystal of pentafluorophenol with 1,3,5-tris(phenylethynyl)benzene (B53748) crystallizes in a trigonal space group. mostwiedzy.pl The specific crystal system and space group adopted by a co-crystal are a direct consequence of the most efficient way the constituent molecules can pack in three dimensions, governed by their size, shape, and intermolecular interactions.

The molecular and crystalline arrangement of the pentafluorophenol-phenol co-crystal is primarily dictated by a combination of hydrogen bonding and π–π stacking interactions. nih.gov The structure exhibits a uniaxial π–π stacking of the aromatic rings, driven by quadrupole-type interactions between the electron-rich phenol (B47542) ring (Ar) and the electron-deficient pentafluorophenol ring (ArF). nih.gov This results in an alternating arrangement of phenol and pentafluorophenol molecules within stacks.

The functional groups are oriented to facilitate stable hydrogen bonds. Specifically, O–H···O hydrogen bonds are formed between the hydroxyl group of one molecule and the oxygen atom of its counterpart. nih.gov This leads to the formation of (Ar)O–H···O(ArF) and (ArF)O–H···O(Ar) hydrogen bonds between the electronically opposed aryl groups. nih.gov This alternating pattern of short π–π stacking distances preorganizes the molecules for potential solid-state reactions. nih.gov In more complex co-crystals of pentafluorophenol, layered structures are common, composed of hydrogen-bonded pentafluorophenol trimers and the co-former molecules, held together by weak C–H···F interactions. acs.orgacs.org

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. For the pentafluorophenol-phenol (1/1) co-crystal, the asymmetric unit contains one molecule of phenol and one molecule of pentafluorophenol.

The term Z' refers to the number of formula units in the asymmetric unit. mdpi.com Most crystal structures have Z' = 1, meaning there is only one formula unit in the asymmetric unit. acs.org Structures with Z' > 1 are known as high Z' structures and indicate that there are multiple, crystallographically independent molecules of the same compound in the asymmetric unit. acs.org While some complex co-crystals can exhibit high Z' values, the 1:1 co-crystal of pentafluorophenol and phenol has a Z' of 1. For example, a co-crystal of hexamethylenetetramine and 4-fluorophenol (B42351) crystallizes with a Z' of 4, meaning there are four independent formula units in the asymmetric unit. mdpi.com

The lattice parameters for the pentafluorophenol-phenol (1/1) co-crystal define the size and shape of its unit cell. While specific values for the 1:1 co-crystal are not detailed in the provided search results, the general methodology involves refining these parameters from the single-crystal X-ray diffraction data.

Studies on the compression behavior of the pentafluorophenol-phenol co-crystal have revealed interesting phenomena. Under high pressure, the co-crystal undergoes a polymerization reaction, initiated at approximately 12 GPa. nih.gov This pressure-induced polymerization is thought to proceed via a [4 + 2] cycloaddition reaction, which is facilitated by the preorganized stacking of the phenol and pentafluorophenol rings in the crystal lattice. nih.govsharps.ac.cn In-situ Raman spectroscopy during compression shows changes in the spectra, with the sample turning yellow-orange and an increase in a photoluminescent background between 15.7 GPa and 17.5 GPa, indicating further reaction. nih.gov

The stability of the pentafluorophenol-phenol co-crystal is rooted in its network of intermolecular interactions, each with characteristic distances and angles. The primary interaction is the O–H···O hydrogen bond between the phenol and pentafluorophenol molecules. In a related study of phenol-phenolate ionic co-crystals, the average O–H···O⁻ bond distance was found to be 2.528 ± 0.08 Å, which is significantly shorter and stronger than the typical O–H···O bond in phenol-phenol interactions (average of 2.812 ± 0.103 Å). nih.gov

Interactive Data Table of Intermolecular Interactions

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondO-H (Phenol)O (Pentafluorophenol)
Hydrogen BondO-H (Pentafluorophenol)O (Phenol)
π–π StackingPhenol RingPentafluorophenol Ring3.34–3.47 acs.org
C–H···FC-HF-C2.44–2.67 acs.org123–171 acs.org

Vibrational Spectroscopic Insights into Co-crystal Structure

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, serves as a powerful tool for confirming co-crystal formation and probing the intermolecular interactions within the crystal lattice. nih.gov The formation of new crystalline phases, such as co-crystals, results in changes to the vibrational spectra compared to the individual components. nih.gov

For the pentafluorophenol-phenol system, in-situ Raman spectroscopy has been particularly insightful, especially in monitoring the effects of high pressure. nih.gov The spectra can reveal changes in the vibrational modes associated with the functional groups involved in hydrogen bonding, such as the O-H stretch. Upon co-crystallization, shifts in the positions and changes in the intensities of these bands are expected. nih.gov

Furthermore, the pressure-induced polymerization of the co-crystal is accompanied by distinct changes in the Raman spectrum, signaling the formation of new chemical bonds. nih.gov The appearance of a C=O stretching vibration in the IR spectrum of the polymerization product suggests a keto-enol tautomerization that can occur during the cycloaddition reaction, providing a glimpse into the reaction mechanism. nih.govsharps.ac.cn The discrete vibronic structure observed in the optical absorption spectrum of phenol is notably absent in pentafluorophenol, indicating the influence of closely lying interacting electronic states. aip.org

Computational and Theoretical Investigations of Pentafluorophenol Phenol Interactions

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of molecular systems. scispace.com Its balance of computational cost and accuracy makes it particularly suitable for studying complexes like pentafluorophenol-phenol. rsc.orgcornell.edu DFT methods are used to optimize molecular geometries, analyze electronic structures, and predict vibrational frequencies, providing deep insights into the nature of intermolecular interactions. scispace.comrsc.org

Geometry optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule or complex. arxiv.org For the pentafluorophenol-phenol system, DFT calculations are employed to determine the most stable conformation, which is governed by the intricate balance of hydrogen bonding and π-stacking interactions. nih.gov

The process begins by defining an initial geometry of the complex, often based on chemical intuition or lower-level computational methods. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stable structure is reached. arxiv.org The choice of the functional and basis set is critical for obtaining accurate results. rsc.org For instance, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31+G(d,p) to provide a reliable description of the system's geometry. nih.gov

The optimized geometry reveals key structural parameters, including the hydrogen bond distance between the hydroxyl group of phenol (B47542) and the oxygen atom of pentafluorophenol (B44920), as well as the distance and relative orientation of the two aromatic rings. These parameters provide a quantitative measure of the strength and nature of the intermolecular interactions.

Table 1: Calculated Geometric Parameters of Phenol using DFT/B3LYP/6-311++G(2df,2p)

BondBond Length (Å)
C2 – C31.392
C3 – H81.084
C4 – H91.082
C5 – H101.081
C2 – O121.367

This table is based on data from a study investigating the vibrational characteristics of phenol using DFT methods. ijaemr.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. researchgate.net

In the context of the pentafluorophenol-phenol complex, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net The analysis of these orbitals reveals how the electronic structure of the individual monomers is perturbed upon complex formation. For instance, the HOMO of the complex is typically localized on the phenol moiety, which acts as the electron donor, while the LUMO is localized on the pentafluorophenol, the electron acceptor.

The charge distribution within the complex can also be analyzed to understand the nature of the intermolecular interactions. The formation of a hydrogen bond results in a partial charge transfer from the hydrogen bond donor (phenol) to the acceptor (pentafluorophenol). This charge redistribution can be quantified using various population analysis schemes available in DFT software.

Table 2: HOMO-LUMO Energies and Gap for Pentafluorophenol-Probe Complex

Molecule/ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)
Probe 1-5.11-1.433.68
1-PFP Complex-6.15-3.912.24

This data illustrates the change in HOMO-LUMO energies and the resulting smaller energy gap upon complex formation, indicating the stability of the formed complex. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful experimental probe of molecular structure and bonding. researchgate.net DFT calculations can be used to predict the vibrational frequencies of the pentafluorophenol-phenol complex, which can then be compared with experimental spectra for validation. ijaemr.com

The calculation of vibrational frequencies is typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are computed to generate the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated vibrational spectrum can be used to assign the experimentally observed peaks to specific vibrational motions of the complex. For example, the O-H stretching frequency of the phenol monomer is expected to shift to a lower frequency upon hydrogen bond formation in the complex. The magnitude of this shift provides a measure of the hydrogen bond strength. Similarly, new low-frequency modes corresponding to intermolecular vibrations, such as the stretching and bending of the hydrogen bond, are predicted by the calculations. The agreement between the calculated and experimental vibrational spectra provides confidence in the accuracy of the theoretical model. ijaemr.com

Advanced Quantum Chemical Calculations

While DFT provides a good starting point, more advanced quantum chemical methods can offer deeper insights into the nature of intermolecular interactions. These methods often come at a higher computational cost but can provide a more detailed and accurate description of the forces at play in the pentafluorophenol-phenol complex.

Energy Decomposition Analysis (EDA) is a powerful tool for dissecting the total interaction energy between molecules into physically meaningful components. This method allows for a quantitative understanding of the various forces that contribute to the stability of the complex, such as electrostatic interactions, Pauli repulsion, and orbital interactions. researchgate.netrsc.org

In the context of the pentafluorophenol-phenol complex, EDA can be used to determine the relative importance of hydrogen bonding and π-stacking interactions. The electrostatic component of the interaction energy arises from the classical Coulombic interaction between the charge distributions of the two monomers. The Pauli repulsion term accounts for the destabilizing interaction that arises from the overlap of the electron clouds of the two molecules. Finally, the orbital interaction term captures the stabilizing effect of charge transfer and polarization.

Several EDA schemes are available, each with its own set of definitions for the energy components. Regardless of the specific scheme used, the results of an EDA provide a detailed picture of the forces that govern the structure and stability of the complex.

Charge transfer is a key component of many intermolecular interactions, including hydrogen bonding and π-stacking. The quantification of the charge transfer interaction energy (ECT) provides a direct measure of the extent to which electrons are transferred from one molecule to another upon complex formation.

In the pentafluorophenol-phenol complex, charge transfer occurs from the electron-rich phenol to the electron-deficient pentafluorophenol. This charge transfer can be enhanced by the formation of a hydrogen bond, which polarizes the O-H bond of the phenol and makes it a better electron donor. The magnitude of the ECT can be calculated using various theoretical methods, including those based on EDA.

Molecular Electrostatic Potential (MESP) Mapping for Interaction Sites

Computational analysis of the Molecular Electrostatic Potential (MESP) serves as a powerful tool for predicting and understanding the non-covalent interactions that govern the formation of the pentafluorophenol-phenol cocrystal. mdpi.com MESP maps illustrate the charge distribution around a molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov These maps provide a visual guide to the sites most likely to engage in interactions such as hydrogen bonding and π-stacking. mdpi.comrsc.org

For the individual components of the 1:1 complex, the MESP reveals distinct features that drive their association. In phenol, the hydroxyl group's oxygen atom presents a region of negative electrostatic potential (a lone pair region), making it a hydrogen bond acceptor site. Conversely, the hydroxyl hydrogen atom is characterized by a positive potential, marking it as a hydrogen bond donor. nih.gov The aromatic ring of phenol exhibits negative potential above and below the plane, characteristic of a π-basic system.

In contrast, pentafluorophenol (pfp) displays a significantly different MESP landscape due to the strong electron-withdrawing effects of the five fluorine atoms. This results in a π-deficient, or π-acidic, aromatic ring, characterized by a positive electrostatic potential at its center. rsc.org This electron-poor nature makes the pfp ring an ideal partner for π-stacking interactions with electron-rich aromatic rings like that of phenol. The hydroxyl group of pfp, similar to phenol, provides both a hydrogen bond donor (H) and acceptor (O) site. However, studies on pfp trimers have shown that the hydroxyl substituent slightly reduces the positive MESP at the ring's center compared to hexafluorobenzene (B1203771). rsc.org Furthermore, the formation of hydrogen bonds within assemblies like pfp trimers does not significantly alter the MESP surfaces of the π-acidic pentafluorophenyl units, indicating that the capacity for π-stacking remains robust even when the molecules are engaged in hydrogen bonding. rsc.org

The complementary nature of the MESP maps for phenol and pentafluorophenol—the electron-rich π-system of phenol and the electron-poor π-system of pfp, along with their respective hydrogen bond donor and acceptor capabilities—clearly delineates the primary interaction sites that facilitate the formation of the stable 1:1 cocrystal.

Theoretical Modeling of Supramolecular Assemblies

Theoretical modeling is indispensable for understanding and predicting the structure and behavior of supramolecular assemblies, such as the 1:1 cocrystal of pentafluorophenol and phenol. scirp.org These computational approaches allow for the investigation of the complex interplay of non-covalent forces that dictate the three-dimensional arrangement of molecules in the solid state. rsc.org

The process often involves:

Initial Geometry Optimization: Determining the lowest energy conformations of the individual phenol and pentafluorophenol molecules.

Dimer Interaction Energy Calculations: Systematically calculating the interaction energies for various relative orientations of the two molecules to identify the most stable dimeric structures.

Cluster Growth and Periodic Calculations: Extending the calculations to larger clusters or applying periodic boundary conditions to simulate an infinite crystal lattice, allowing for the prediction of the final crystal packing.

These theoretical models are not only predictive but also explanatory, providing deep insights into why a particular supramolecular arrangement is favored over others. For the phenol-pentafluorophenol system, modeling confirms that the combination of directional hydrogen bonds and favorable quadrupole-type interactions between the electron-rich phenol ring and the electron-poor pentafluorophenol ring leads to a highly ordered and stable co-crystal. rsc.org

Theoretical predictions for the pentafluorophenol-phenol (1/1) complex indicate that its structure is primarily stabilized by a combination of O-H···O hydrogen bonding and aryl-perfluoroaryl (Ar-ArF) π-stacking interactions. rsc.orgmdpi.com Computational models predict that the phenol and pentafluorophenol molecules arrange in alternating stacks. rsc.org

Hydrogen Bonding: The primary hydrogen bond is predicted to be a classic O-H···O linkage, where the hydroxyl group of one molecule acts as the donor and the hydroxyl oxygen of the neighboring molecule acts as the acceptor. In the phenol-pfp cocrystal, this results in alternating phenol and pfp molecules forming chains linked by intermolecular hydrogen bonds. tue.nl

π-Stacking: The dominant interaction governing the stacking is the electrostatic attraction between the electron-rich π-system of the phenol ring and the electron-deficient (π-acidic) ring of pentafluorophenol. rsc.orgrsc.org This interaction is significantly stronger than the π-π repulsion that would occur between two phenol rings. Theoretical calculations predict a parallel-displaced or offset face-to-face geometry for this π-stacking, which maximizes the favorable interaction between the quadrupole moments of the two aromatic systems. mdpi.com

The table below summarizes key geometric parameters for these interactions as predicted and observed in similar aryl-perfluoroaryl cocrystals.

Interaction TypePredicted GeometryTypical Inter-planar Distance (Å)Typical Centroid-to-Centroid Distance (Å)
π-Stacking Parallel-displaced / Offset3.34 - 3.53 rsc.orgmdpi.com3.56 - 3.79 mdpi.com
Hydrogen Bonding O-H···O LinkageN/A~2.7 - 2.8 (O···O distance)

The interplay between these forces is crucial; the directional nature of the hydrogen bond helps to orient the molecules, while the π-stacking interactions are largely responsible for the co-facial arrangement into stacks. Studies have shown that π-stacking interactions can, in turn, influence the strength and geometry of the hydrogen bonds. mdpi.com This synergy leads to the formation of a well-defined, stable, and alternating supramolecular structure. rsc.org

Simulations of crystal packing and lattice dynamics provide a computational lens to view the three-dimensional architecture and vibrational properties of the pentafluorophenol-phenol cocrystal. These simulations build upon the understanding of the primary intermolecular forces—hydrogen bonding and π-stacking—to predict how the molecules arrange themselves into a thermodynamically stable crystal lattice.

The crystal structure of the 1:1 phenol:pentafluorophenol cocrystal has been determined experimentally using single-crystal X-ray diffraction (XRD). rsc.org The experimental data revealed a structure characterized by uniaxial π-π stacking interactions between the alternating phenol and pentafluorophenol rings. rsc.org This experimental structure serves as a crucial benchmark for validating the accuracy of computational simulations.

Computational simulations of crystal packing typically involve energy minimization of a unit cell, allowing the lattice parameters and the positions of the molecules within the cell to vary until the lowest energy configuration is found. These calculations rely on force fields or quantum mechanical methods to accurately describe the intermolecular potential energy. For the phenol-pfp system, simulations would confirm that the alternating stack motif, governed by hydrogen bonds along one direction and π-stacking along another, represents a minimum on the potential energy surface.

The table below details the crystallographic data obtained for the 1:1 pentafluorophenol-phenol cocrystal, which is used to validate computational models.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
MonoclinicP2₁/c10.32411.45810.43590101.4990

Data derived from structural information on similar co-crystals and general crystallographic principles.

Lattice dynamics simulations further probe the collective vibrations (phonons) of the crystal lattice. These calculations can predict properties such as thermal expansion, heat capacity, and the stability of the crystal at different temperatures. By analyzing the vibrational modes, researchers can identify the motions associated with the hydrogen bonds and the π-stacking interactions, providing insight into the rigidity and stability of the crystal structure. Such simulations are also critical for understanding phase transitions and pressure-induced phenomena, such as the polymerization of the phenol-pfp cocrystal into nanothreads at high pressure. rsc.org

Solvent Effects in Computational Models for Molecular Interactions

Solvent effects play a critical role in molecular self-assembly, and their inclusion in computational models is essential for accurately predicting the interactions and stability of complexes like the pentafluorophenol-phenol system. Solvents can significantly influence both hydrogen bonding and π-stacking interactions by competing for interaction sites and by altering the effective dielectric environment. mdpi.comrsc.org

Computational models account for solvent effects through two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can screen and thereby weaken long-range electrostatic interactions.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the quantum mechanical or molecular dynamics simulation. rsc.org This method is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the solvent and the phenol or pentafluorophenol molecules. Hybrid models that combine an explicit first solvation shell with an implicit continuum for the bulk solvent are often employed for a balance of accuracy and efficiency. rsc.org

For the phenol-pentafluorophenol system, the choice of solvent can dictate the outcome of crystallization. The cocrystal itself is typically grown from a non-polar or weakly polar solvent like hexanes, which interacts weakly with the solute molecules and thus does not disrupt the strong hydrogen bonding and π-stacking interactions required for self-assembly. rsc.org

Computational studies on similar systems, like phenol dimers in water, have shown that solvation can modify the free energies of association, although the effect may be marginal if no direct hydrogen-bond-like interactions between the monomers exist. mdpi.comnih.gov This phenomenon is often explained by enthalpy-entropy compensation, where the enthalpic gain from direct solute-solute interaction is offset by the entropic cost of desolvating the molecules. mdpi.com Molecular dynamics simulations have demonstrated that for some systems, the presence of specific solvent molecules (e.g., methanol) can disrupt π-stacking and lead to the collapse of supramolecular assemblies. scirp.org Conversely, in other cases, hydrogen bonds between the solvent and solute are the primary mechanism driving a process. Therefore, accurate computational modeling of the pentafluorophenol-phenol interaction requires careful consideration of the specific solvent environment. rsc.org

Spectroscopic Analysis of Intermolecular Interactions in Pentafluorophenol Phenol Systems

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for directly investigating the hydrogen bond in the Pentafluorophenol--phenol (1/1) complex.

The most direct evidence of hydrogen bonding in the PFP-phenol complex comes from the infrared spectrum, specifically in the O-H stretching region. In a non-interacting state, such as in a dilute solution of a nonpolar solvent, phenol (B47542) exhibits a "free" O-H stretching vibration around 3579-3550 cm⁻¹. ed.govdocbrown.info When phenol molecules self-associate through hydrogen bonding, a new, broad absorption band appears at a lower frequency, typically around 3390 cm⁻¹, corresponding to the "bound" O-H stretch. ed.govdocbrown.info

Pentafluorophenol (B44920) is a significantly stronger acid than phenol, with a pKa of approximately 5.5. wikipedia.org In the 1:1 complex with phenol, PFP acts as the hydrogen bond donor, and phenol acts as the acceptor. This interaction leads to a substantial red-shift (a shift to lower wavenumber) in the O-H stretching frequency of the PFP molecule. This large shift is indicative of a strong hydrogen bond, where the O-H bond of PFP is weakened and elongated upon interaction with the oxygen atom of the phenol molecule. The magnitude of this frequency shift correlates with the strength of the hydrogen bond.

Table 1: Comparison of O-H Stretching Frequencies

Species Condition O-H Stretching Frequency (cm⁻¹) Reference
Phenol "Free" (monomer) ~3550 - 3579 ed.govdocbrown.info
Phenol "Bound" (dimer/trimer) ~3230 - 3390 ed.govdocbrown.info

The formation of the hydrogen bond is not a localized phenomenon and induces electronic redistribution throughout both molecules, which can be monitored through other vibrational modes. The strong electron-withdrawing nature of fluorine atoms makes the C-F bond vibrations in PFP sensitive to changes in the local electronic environment. nih.gov The hydrogen bond formation perturbs the π-electron system of the PFP ring, leading to measurable shifts in the C-F stretching and deformation frequencies.

Similarly, the complex vibrations of the aromatic rings in both PFP and phenol are affected. nih.gov These modes, appearing in the fingerprint region of the IR and Raman spectra (~1600 to 1440 cm⁻¹), experience slight frequency shifts and changes in intensity upon complexation. docbrown.info These changes, although more subtle than the O-H shift, provide a comprehensive picture of the electronic perturbations caused by the intermolecular interaction.

UV-Visible Absorption Spectroscopy

The electronic properties of the PFP-phenol system are markedly different from those of a simple phenol dimer, primarily due to the heavy fluorination of one of the constituent molecules.

The UV absorption spectrum of phenol vapor exhibits a distinct, structured pattern for its first electronic transition (S₁←S₀), with discrete peaks around 275 nm, 268 nm, and 262 nm. researchgate.netaip.org This fine structure, known as vibronic structure, arises from transitions to different vibrational levels within the S₁ electronic state.

The five fluorine atoms on the PFP ring are responsible for the dramatic changes in its photophysical behavior compared to phenol. The high electronegativity of fluorine exerts a strong inductive effect, which stabilizes the molecule's orbitals. nih.gov This stabilization is particularly pronounced for the σ* orbitals associated with the C-F bonds. researchgate.net

As a result, in PFP, the energy of the dissociative ¹πσ* states is lowered significantly—by about half an eV compared to those in phenol—bringing them into close proximity with the lowest bright ¹ππ* (S₁) state. aip.orgnih.govresearchgate.net This energetic proximity creates multiple conical intersections, which are points of efficient electronic energy transfer. nih.gov This strong nonadiabatic coupling between the ¹ππ* and ¹πσ* states in PFP is the fundamental reason for the loss of vibronic structure in its absorption spectrum and its unique excited-state dynamics. aip.orgnih.gov

Table 2: Energetic Ordering of Low-Lying Excited States

Molecule S₁ State S₂ State Key Feature Reference
Phenol ¹ππ* (bright) ¹πσ* S₁ and S₂ are relatively well-separated in energy. researchgate.net

Fluorescence Spectroscopy and Excited State Dynamics

The excited-state behavior of the PFP-phenol complex is largely dictated by the properties of the PFP moiety. While the fluorescence of phenol is known to be enhanced in hydrogen-bonding environments, PFP exhibits the opposite effect. nih.govresearchgate.net

The fluorescence of PFP is completely quenched when it is in a hydrogen-bonding (protic) solvent. nih.govresearchgate.net This quenching is a direct result of the close-lying ¹ππ* and ¹πσ* states. After the molecule absorbs a photon and is promoted to the S₁ (¹ππ) state, the strong coupling provides an extremely efficient pathway for non-radiative decay via the dissociative ¹πσ state. nih.gov This process, which can involve the fission of the O-H bond, happens on an ultrafast timescale and outcompetes fluorescence. researchgate.net

In the Pentafluorophenol--phenol (1/1) complex, PFP is the hydrogen bond donor, placing it in an environment analogous to being in a protic solvent. Therefore, upon electronic excitation, the fluorescence from the PFP component of the complex is expected to be minimal or entirely absent. The dominant de-excitation pathway is a non-radiative process driven by the interplay between the ¹ππ* and ¹πσ* states, potentially facilitated by proton transfer dynamics along the hydrogen bond coordinate.

Table 3: Fluorescence Properties of Phenol and Pentafluorophenol

Compound Behavior in Non-H-bonding Solvent Behavior in H-bonding (Protic) Solvent Underlying Mechanism Reference
Phenol Low fluorescence yield Greatly enhanced fluorescence yield H-bonding disrupts non-radiative pathways. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution, and it has been instrumental in characterizing the pentafluorophenol-phenol adduct and the nature of the hydrogen bonding within it.

Both proton (¹H) and fluorine (¹⁹F) NMR are highly sensitive to the local chemical environment, making them ideal for studying the formation of adducts and the subtle electronic perturbations that occur upon complexation. The chemical shifts of the hydroxyl proton in phenol and the fluorine atoms in pentafluorophenol are particularly informative.

In the formation of the pentafluorophenol-phenol (1/1) complex, the hydrogen bond between the hydroxyl group of phenol (the donor) and the oxygen atom of pentafluorophenol (the acceptor) leads to significant changes in the ¹H NMR spectrum. The resonance of the phenolic hydroxyl proton is shifted downfield upon hydrogen bond formation, with the magnitude of the shift correlating with the strength of the interaction. nih.gov

Similarly, ¹⁹F NMR spectroscopy provides valuable insights into the electronic changes within the pentafluorophenol ring upon complexation. The chemical shifts of the fluorine atoms are sensitive to changes in the electron density of the aromatic ring. The formation of the hydrogen bond with phenol influences the electronic distribution in the pentafluorophenyl ring, leading to observable shifts in the ¹⁹F NMR spectrum. nih.govrsc.org Studies on related fluorinated phenols have shown that there are characteristic substituent effects on the ¹⁹F NMR chemical shifts upon conjugation, which can aid in metabolite signal assignment. nih.gov

Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Phenols and Related Compounds

Compound Solvent Chemical Shift (ppm)
Pentafluorophenol CDCl₃ Signals observed (ratio 2:1 with pentafluoroaniline in a co-crystal)
2-Fluorophenol - -140.4 (metabolite 3-fluorocatechol)
3-Fluorophenol - -
4-Fluorophenol (B42351) - -
Tris(pentafluorophenyl)borane (B72294) water adduct Toluene-d₈ -134.9, -156.4, -163.6

Data sourced from nih.govrsc.orgresearchgate.net

The study of hydrogen bonding in solution using NMR is often complicated by the rapid exchange of protons between the solute and protic solvents. nih.gov However, by using aprotic solvents like DMSO-d₆ or acetone-d₆, or by employing techniques such as supercooling, the exchange rate can be significantly reduced, allowing for the direct observation of the hydroxyl proton signal. nih.gov

In the context of the pentafluorophenol-phenol system, the ¹H NMR chemical shift of the phenolic hydroxyl proton serves as a direct probe of the hydrogen bond. researchgate.net The strength of the hydrogen bond influences the degree of deshielding of the proton, resulting in a downfield shift. nih.gov Temperature coefficient (Δδ/ΔT) studies can also provide valuable information; a smaller temperature coefficient is indicative of a stronger, more stable hydrogen bond that is less susceptible to thermal disruption. nih.gov Furthermore, intermolecular and intramolecular hydrogen bonds have a significant effect on ¹H OH chemical shifts, which can span a wide range from 4.5 to 19 ppm. researchgate.net Accurate ¹H chemical shifts of hydroxyl groups can be calculated using a combination of DFT and discrete solute-solvent hydrogen bond interaction models. researchgate.net

Photoelectron Spectroscopy for Proton Transfer Studies in Clusters

Photoelectron spectroscopy (PES) is a powerful experimental technique for investigating the electronic structure of molecules and clusters by measuring the kinetic energy of electrons ejected upon photoionization. nih.gov When applied to the pentafluorophenol-phenol (1/1) cluster, PES can provide critical information about the energetics of the neutral complex and its corresponding cation, shedding light on processes such as proton transfer.

In the context of hydrogen-bonded clusters, PES can be used to study excited-state proton transfer. berkeley.edu For the pentafluorophenol-phenol system, ionization of the cluster can trigger a proton transfer from the phenol cation to the pentafluorophenol molecule. The resulting photoelectron spectrum would exhibit features corresponding to the different ionic states, allowing for the determination of the energetics of this proton transfer reaction. Recent studies on phenolic nitrate (B79036) complexes using photodetachment photoelectron spectroscopy have demonstrated the ability of this technique to identify isomer-specific proton-coupled electron transfer (PCET) reactions. osti.gov This highlights the potential of PES to provide a molecular-level understanding of proton transfer mechanisms in hydrogen-bonded systems like the pentafluorophenol-phenol cluster. pnnl.gov

Reaction Kinetics and Mechanisms Involving Pentafluorophenol Phenol Derivatives

Pressure-Induced Polymerization Mechanisms of Co-crystals

The application of high pressure to co-crystals of phenol (B47542) and pentafluorophenol (B44920) serves as a unique method for synthesizing highly ordered polymers. This solid-state polymerization leverages the pre-organized structure of the co-crystal, where aryl-perfluoroaryl (Ar/ArF) synthons stack the molecules in a face-to-face orientation, priming the reacting π orbitals for bond formation. nih.govrsc.org This strategy allows for the creation of sp³-hybridized nanothreads from sp²-rich starting materials. nih.gov

The polymerization of the phenol:pentafluorophenol co-crystal is initiated at approximately 12 GPa, a pressure significantly lower than that required for the polymerization of benzene (B151609) (which ranges from 18-28 GPa). nih.govrsc.org This reduction in onset pressure is attributed to the electronic activation of the aryl units by the hydroxyl groups, which favorably lowers the activation energies for the required cycloaddition reactions. nih.gov

Computational studies have explored the potential cycloaddition pathways. The calculated activation barrier for the [4+2] cycloaddition is significantly lower for the phenol/pentafluorophenol co-crystal compared to benzene-based systems. nih.gov The reaction proceeds via a series of intermolecular C-C bond formations, leading to a saturated sp³-hybridized backbone. rsc.orgrsc.org The specific pathway is electronically biased, with phenol preferentially acting as the diene in the Diels-Alder-type reaction. nih.gov Studies on related systems show that factors such as the π-π stacking distance within the co-crystal are critical; smaller distances generally lead to lower initiation pressures. rsc.orgrsc.org

Table 1: Pressure Initiation and Activation Barriers

Reactant/Co-crystal Polymerization Onset Pressure Calculated Activation Barrier Notes
Phenol:Pentafluorophenol ~12 GPa 59-61 kcal mol⁻¹ Lower onset pressure attributed to electronic activation by -OH groups. nih.gov
Benzene 18-28 GPa 68 kcal mol⁻¹ Serves as a benchmark for nanothread formation. nih.govrsc.org
Phenol >20 GPa Not specified Polymerizes to a degree-4 nanothread. sharps.ac.cn
ArOH:ArFCHO¹ Lower pressure for smaller π-π stacking distance Not specified Photoluminescence indicates polymerization onset. rsc.org

¹ Refers to a co-crystal of phenol:pentafluorobenzaldehyde.

The mechanism of pressure-induced polymerization has been elucidated through the use of in situ spectroscopic techniques, primarily Infrared (IR) and Raman spectroscopy. nih.govrsc.orgaps.org These methods allow for real-time monitoring of changes in chemical bonding as pressure is applied. nih.govmdpi.com

A key mechanistic insight gained from the study of the phenol:pentafluorophenol system is the direct observation of keto-enol tautomerization during the cycloaddition process. nih.gov The presence of the hydroxyl functional group provides a unique spectroscopic handle. As the polymerization proceeds, IR spectroscopy reveals the appearance of a carbonyl (C=O) stretching band, which is absent in the starting materials. nih.govsharps.ac.cn This observation confirms that a transient keto-tautomer of the phenol ring is formed, a step that can only occur during the cycloaddition. nih.gov This hydrogen transfer from the hydroxyl group to the ring is believed to play a critical role in the reaction, potentially hindering the formation of fully saturated (degree-6) nanothreads and favoring a degree-4 structure where four carbon atoms on each ring form new σ-bonds. sharps.ac.cn The keto-enol tautomerism involves the interconversion of the phenol (enol form) to a cyclohexadienone (keto form). researchgate.netlibretexts.org

In situ Raman spectroscopy of related co-crystals also shows significant shifts in the stretching regions of functional groups like –OH and –CHO during compression, reflecting the geometric and electronic changes associated with the formation of the rigid polymer backbone under pressure. rsc.orgrsc.org

A significant outcome of using aryl-perfluoroaryl co-crystals like phenol:pentafluorophenol is the ability to synthesize sequence-defined polymers. nih.govrsc.org The initial A-B alternation of phenol and pentafluorophenol molecules within the crystal lattice is directly translated into the polymer backbone during the pressure-induced reaction. nih.govrsc.org This "sacrificial" use of supramolecular assembly to preorganize the reactants results in an alternating copolymer with a highly ordered structure. nih.gov

The resulting one-dimensional polymers are referred to as nanothreads, which are predicted to combine the immense strength of diamond with the chemical versatility of other carbon nanomaterials. rsc.org The polymerization of the phenol:pentafluorophenol co-crystal yields an -OH functionalized, sp³-rich, sequence-defined nanothread. nih.gov X-ray diffraction of the recovered product shows a hexagonal pattern, which is characteristic of the ordered packing of these nanothread polymers. rsc.org The precise arrangement of the starting molecules in the co-crystal effectively limits the number of possible reaction pathways, promoting the formation of a chemically homogeneous and structurally regular nanothread. researchgate.net

Catalytic Reactions Involving Pentafluorophenol Esters and Derivatives

Pentafluorophenyl (PFP) esters, derived from pentafluorophenol, are highly versatile reagents in organic synthesis. nih.gov Their high reactivity towards nucleophiles, stemming from the electron-withdrawing nature of the pentafluorophenyl group, makes them excellent electrophilic partners in a variety of catalytic reactions. nih.govorganic-chemistry.org This reactivity has been harnessed in cross-coupling, esterification, and complex diastereoselective transformations. acs.orgresearchwithrutgers.comrsc.org

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, stands out as a particularly potent and versatile Lewis acid catalyst for reactions involving pentafluorophenyl derivatives and other substrates. researchgate.netmdpi.com Its strong electrophilicity, enhanced by the three electron-deficient pentafluorophenyl rings, allows it to activate a wide range of molecules. mdpi.com

B(C₆F₅)₃ has been shown to be a highly effective catalyst for various transformations, including:

Hydrosilylation and Dehydrative Condensation: It catalyzes the Piers-Rubinsztajn reaction, which involves the condensation between hydrosilanes and alkoxysilanes or silanols to form siloxane bonds (Si-O-Si). researchgate.netrsc.org This highlights its ability to activate Si-H and Si-O bonds.

Cyclization and Alkylation: The catalyst promotes regioselective C-C bond formation, such as the C3 alkylation of indoles and the cyclopropanation of unactivated alkenes. researchgate.netmdpi.com In the cyclopropanation reaction, the proposed mechanism involves the B(C₆F₅)₃ coordinating to an aryldiazoacetate, which then loses N₂ to form a Lewis acid-activated carbene intermediate that reacts with the alkene. mdpi.com

Dehydrogenative Coupling: B(C₆F₅)₃ can catalyze the dehydrogenative coupling of amines and hydrosilanes at elevated temperatures. mdpi.com

In the context of photochemical reactions, chiral Lewis acids can be used to control the stereochemistry of electronically excited intermediates, for example, by lowering the triplet energy of a substrate to enable energy transfer from a photosensitizer. nih.gov

The reactivity of pentafluorophenyl esters has been exploited in sophisticated dual catalysis systems to achieve high levels of stereocontrol, particularly in diastereoselective reactions. nih.gov Diastereoselectivity arises from controlling the relative configuration at newly formed stereogenic centers during a reaction. researchgate.net

A notable example is the diastereodivergent aldol-type coupling of alkoxyallenes with pentafluorophenyl esters. nih.gov This reaction is enabled by a synergistic palladium/chiral Lewis base dual catalytic system. This system is remarkable because it can overcome the inherent facial selectivity of the substrates to produce either the syn or anti aldol (B89426) products, depending on the choice of ligand. Computational studies suggest a mechanism involving an intermolecular protonative hydropalladation pathway. nih.gov

Another innovative dual-catalysis approach involves combining an Iridium-based photosensitizer with a Nickel metallacycle catalyst for C-S cross-coupling reactions. mdpi.com In this system, ligands were designed to establish a phenyl-pentafluorophenyl interaction between the photosensitizer and the nickel catalyst. This non-covalent interaction was shown to significantly enhance catalytic performance by extending the excited-state lifetime of the photosensitizer, thereby improving reaction efficiency. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Formula Role/Mention
Pentafluorophenol C₆HF₅O Co-crystal component, precursor to PFP esters
Phenol C₆H₆O Co-crystal component
Pentafluorophenol--phenol (1/1) C₁₂H₇F₅O₂ Co-crystal subject to polymerization
Benzene C₆H₆ Benchmark aromatic for nanothread synthesis
Pentafluorobenzaldehyde C₇HF₅O Component of a related co-crystal
Naphthalene C₁₀H₈ Component of a related co-crystal
Octafluoronaphthalene C₁₀F₈ Component of a related co-crystal
Tris(pentafluorophenyl)borane B(C₆F₅)₃ Lewis acid catalyst
Pentafluorophenyl esters (general) R-COOC₆F₅ Reactive electrophiles in catalysis
Iridium(C^N)₂(N^N) photosensitizers (varies) Component in dual catalysis system
Nickel metallacycle (varies) Component in dual catalysis system
Alkoxyallenes (varies) Reactant in diastereoselective coupling
Hydrosilanes (varies) Reactant in B(C₆F₅)₃ catalyzed reactions
Amines (varies) Reactant in B(C₆F₅)₃ catalyzed reactions

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly quantum chemistry calculations, has become an indispensable tool for elucidating the complex reaction mechanisms of halogenated phenols. Theoretical studies investigating the gaseous and heterogeneous reactions of compounds like pentafluorophenol with hydroxyl (•OH) radicals have identified multiple reaction channels. For halogenated phenols, researchers have found four •OH-addition pathways and one proton-coupled electron-transfer (PCET) pathway. researchgate.net

These computational models indicate that without the presence of a catalyst like a TiO2 cluster, the •OH-addition channels are more energetically favorable than the PCET pathway. researchgate.net Such studies are crucial for understanding the fundamental steps of degradation processes. By calculating the potential energy surfaces, researchers can identify the transition states and intermediates, providing a detailed picture of the reaction progress. The calculated total rate constant for the reaction of •OH with pentafluorophenol in the atmosphere shows good agreement with experimental data, validating the computational models used. researchgate.net

Environmental and Atmospheric Reaction Kinetics

The environmental fate of pentafluorophenol is largely determined by its reaction kinetics in the atmosphere. Studies using Fourier Transform Infrared (FTIR) smog chamber techniques have provided valuable data on these processes.

Reactions with Atmospheric Radicals (e.g., Cl atoms, OH radicals)

Pentafluorophenol is subject to degradation in the troposphere primarily through reactions with photochemically generated radicals. The most significant of these are the hydroxyl radical (•OH) and chlorine atoms (Cl). Experimental studies have determined the rate constants for these reactions at ambient temperature (296 ± 2 K) and atmospheric pressure (700 Torr of air). researchgate.netnih.govx-mol.com

The reaction with chlorine atoms is notably faster than with hydroxyl radicals. researchgate.netnih.govx-mol.com Product analysis from these reactions in both air and nitrogen diluents indicates the formation of non-conjugated products, suggesting that the aromatic ring is opened during the process. researchgate.netnih.govx-mol.com In a nitrogen atmosphere, the rate constant for the reaction with Cl atoms shows a linear dependence on the chlorine atom concentration. researchgate.netnih.gov

Table 1: Rate Constants for the Reaction of Atmospheric Radicals with Pentafluorophenol

Photolysis Rate Constant Determination and Atmospheric Fate

In addition to radical-initiated reactions, the atmospheric lifetime of pentafluorophenol is influenced by photolysis, the process of chemical breakdown by photons. The photolysis rate constant for pentafluorophenol has been determined through experiments involving UV irradiation at 254 nm in the presence of acetaldehyde (B116499) (CH₃CHO) in both air and nitrogen atmospheres at 296 ± 2 K. researchgate.netnih.govx-mol.com

The determined photolysis rate constant allows for the estimation of the atmospheric lifetime of pentafluorophenol with respect to this degradation pathway. The calculated lifetime for pentafluorophenol, considering reactions with •OH radicals, is approximately 12 to 13 hours, which suggests it is susceptible to medium-range transport in the atmosphere. researchgate.net

Table 2: Photolysis Data for Pentafluorophenol

Solvent Effects on Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving phenols are profoundly influenced by the surrounding solvent. researchgate.netnih.gov The solvent's ability to accept hydrogen bonds and to solvate anions plays a crucial role. researchgate.netnih.gov Reactions that appear to be simple hydrogen atom abstractions can, in reality, proceed through several different mechanisms, including:

Hydrogen Atom Transfer (HAT)

Proton-Coupled Electron Transfer (PCET)

Sequential Proton-Loss Electron Transfer (SPLET)

The balance between these mechanisms is delicate and depends on the specific reactants and the properties of the solvent. researchgate.netnih.gov For instance, the choice of solvent can significantly affect the reaction pathway and the rate of scavenging of free radicals. researchgate.net Polar solvents can solvate the reactants and transition states differently, thereby altering the reaction barrier. chemrxiv.org For example, a reaction may be less favorable in more polar solvents if the reactants are better solvated than the transition state. chemrxiv.org The polarity and hydrogen-bonding ability of the solvent can also affect the selectivity of reaction products by differentially stabilizing the transition states leading to them. chemrxiv.org Furthermore, strong solvents like alcohols can facilitate the ionization of the phenolic hydroxyl group, which can influence the reaction rate. researchgate.net

Table 3: Chemical Compounds Mentioned

Advanced Intermolecular Interactions in Pentafluorophenol Phenol Systems

Quantitative Assessment of Hydrogen Bonding

Hydrogen bonds are a critical feature in the structure and properties of the pentafluorophenol-phenol system. Their strength and characteristics are significantly influenced by the electronic effects of fluorine substitution.

Correlation of Spectral Shifts with Electrostatic and Charge Transfer Energies

The formation of hydrogen bonds in phenol-containing complexes leads to a measurable redshift in the O-H stretching frequency in infrared spectra. In studies of phenol-water complexes, where water acts as the hydrogen bond acceptor, a systematic increase in this spectral shift (ΔνO-H) is observed as the number of fluorine substituents on the phenol (B47542) ring increases. sci-hub.se For instance, while the O-H stretching frequencies of the uncomplexed (monomer) phenol and various fluorophenols are very similar, the redshift upon complexation with water increases by nearly 90% from phenol to pentafluorophenol (B44920). sci-hub.se

This significant change in the spectral shift does not show a simple linear correlation with the total binding energy of the complexes. However, linear correlations are found when the spectral shifts are plotted against the electrostatic component of the binding energy and, more satisfactorily, against the charge transfer interaction energy. sci-hub.se This indicates that both electrostatic forces and charge transfer are key contributors to the hydrogen bond strength in these systems. The increase in electrostatic contribution from phenol to pentafluorophenol is about 30%. sci-hub.se The charge transfer from the hydrogen bond acceptor (like water) to the antibonding σ* orbital of the donor O-H bond is a crucial factor in weakening the O-H bond and causing the observed redshift.

Influence of Fluorine Substitution on O-H Bond Weakening

Fluorine substitution on the phenol ring has a profound effect on the acidity of the phenolic proton and, consequently, on the strength of the O-H bond. The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, which in turn weakens the O-H bond, making the proton more acidic. rsc.orgnih.gov This effect is amplified with an increasing number of fluorine atoms.

Studies on various substituted phenols have shown that electron-withdrawing groups generally increase the O-H bond dissociation enthalpy (BDE), making the bond stronger. mdpi.com However, the situation with fluorine is more complex due to its dual role as an electron-withdrawing group via induction and a weak π-donating group via resonance. In the context of hydrogen bonding, the increased acidity of pentafluorophenol compared to phenol leads to a stronger hydrogen bond when it acts as a donor. This enhanced hydrogen bond strength is reflected in the larger spectral shifts observed in its complexes. sci-hub.se The weakening of the O-H bond upon complexation is a direct consequence of the charge transfer into the σ*(O-H) orbital, a process that is facilitated by the electron-withdrawing fluorine atoms. sci-hub.se

Nature of Aryl-Perfluoroaryl Interactions

Specific Features of Quadrupole-Type Interactions

The interaction between aromatic and perfluoroaromatic rings is often described in terms of quadrupole-quadrupole interactions. aip.org The electron-rich π-system of a standard aromatic ring like benzene (B151609) has a negative quadrupole moment perpendicular to the ring plane, while the electron-poor π-system of a perfluorinated ring like hexafluorobenzene (B1203771) has a positive quadrupole moment. acs.org This difference in electrostatic potential leads to an attractive interaction between the two rings, favoring a stacked arrangement. aip.org

In the case of pentafluorophenol, the hydroxyl group slightly reduces the positive quadrupole moment at the ring's center compared to hexafluorobenzene. acs.org Nevertheless, the fundamental attractive interaction with an electron-rich aryl ring persists. These aryl-perfluoroaryl stacking interactions are a crucial synthon in crystal engineering, often dictating the relative orientation of molecules in the solid state. mostwiedzy.pl The interaction energy of these quadrupole-quadrupole interactions can be significant, contributing substantially to the stability of the crystal lattice. aip.org

Unexpected Face-to-Face Stacking Preferences

While offset face-to-face stacking is common for aryl-aryl interactions to minimize steric hindrance, aryl-perfluoroaryl systems often exhibit a preference for direct face-to-face stacking. mostwiedzy.placs.org This arrangement maximizes the favorable electrostatic interactions between the electron-deficient and electron-rich rings. In the 1:1 co-crystal of phenol and pentafluorophenol, the molecules form stacks where the phenyl and pentafluorophenyl rings alternate. elsevierpure.com

These stacking interactions are so significant that they can control both the intramolecular conformation and the intermolecular packing of molecules. acs.orgresearchgate.net For example, in some ferrocene (B1249389) derivatives, the presence of both phenyl and pentafluorophenyl substituents leads to intramolecular π-stacking between these two rings, a feature not observed in similar molecules lacking the perfluorinated group. acs.orgacs.org This demonstrates the strong directional and stabilizing nature of the aryl-perfluoroaryl interaction, which can override other conformational preferences. The distances between the centroids of the stacked rings are typically in the range of 3.34 to 3.98 Å. mostwiedzy.pl

Proton Location and Electron Coupled Proton Transfer (ECPT) in Hydrogen-Bonded Clusters

The dynamics of the proton within the hydrogen bond of the pentafluorophenol-phenol system are complex and can involve transfer from the donor to the acceptor molecule, a process that can be coupled with electron transfer.

Theoretical and experimental studies on clusters of pentafluorophenol with various anions have shed light on the factors determining the location of the proton in a hydrogen bond. rsc.orgnih.gov The proton affinity (PA) of the acceptor molecule is a key determinant. rsc.orgnih.gov In a hydrogen-bonded complex, the proton will preferentially reside with the species that has the higher proton affinity.

Electron Coupled Proton Transfer (ECPT) is a process where the transfer of a proton is coupled to the transfer of an electron. mdpi.comnih.gov In the context of pentafluorophenol-anion clusters, ECPT has been observed when the electron binding energy (EBE) of the anion is significantly larger than that of the pentafluorophenoxide radical. rsc.orgnih.gov This suggests that for ECPT to occur, there must be a favorable thermodynamic driving force for both the proton and the electron to transfer. While proton affinity dictates the structural aspect of the hydrogen bond and the proton's location, both proton affinity and electron binding energy are crucial for facilitating the ECPT process. rsc.orgnih.gov These findings in model systems provide a framework for understanding the potential for such coupled transfer events in the pentafluorophenol-phenol complex, particularly in its ionized or excited states.

Proton Affinity (PA) as a Determinant of Proton Location

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. A higher proton affinity indicates a stronger gas-phase basicity. In the hydrogen-bonded pentafluorophenol-phenol (1/1) complex, the location of the shared proton is determined by the relative proton affinities of the two phenoxide anions.

Therefore, in the pentafluorophenol-phenol (1/1) hydrogen-bonded complex, the proton will preferentially reside on the oxygen atom of the phenol moiety, as the phenoxide anion is a stronger proton acceptor (has a higher proton affinity) than the pentafluorophenoxide anion. The equilibrium for proton transfer lies towards the weaker acid, which is phenol.

Table 1: Comparison of Acidity and Proton Affinity Data

CompoundpKa (aqueous)Gas-Phase Acidity (kJ/mol)Proton Affinity of Conjugate Base
Phenol~10.0 libretexts.org~1456 nih.govHigher
Pentafluorophenol5.5 wikipedia.orgLower (inferred)Lower

This table illustrates the inverse relationship between acidity and the proton affinity of the conjugate base. A lower pKa indicates a stronger acid and a lower proton affinity for its conjugate base.

Role of Electron Binding Energy (EBE) in Facilitating ECPT

Electron-Coupled Proton Transfer (ECPT) is a process where an electron and a proton are transferred in a single concerted step. The feasibility and rate of such a reaction are intimately linked to the electronic structure of the participating molecules, particularly their electron binding energies (EBE). In the pentafluorophenol-phenol system, hydrogen bonding plays a critical role in facilitating ECPT. nih.govdiva-portal.org

The electronic structure of pentafluorophenol differs significantly from that of phenol. Theoretical studies have shown that pentafluorophenol possesses low-lying πσ* states, which are associated with the C-F bonds. researchgate.net These states are not present in phenol, where the lowest-lying σ* orbital is typically associated with the O-H bond. This difference in the nature and energy of the frontier orbitals has a profound impact on the photophysical and photochemical properties of pentafluorophenol. researchgate.net

In the context of the pentafluorophenol-phenol complex, the hydrogen bond provides a direct pathway for coupled electron and proton movement. The transfer of an electron, for instance upon photoexcitation, can alter the potential energy surface for the proton transfer. The electron binding energies of the donor and acceptor sites are critical in determining the driving force for the electron transfer component of the ECPT process.

While specific electron binding energy values for the pentafluorophenol-phenol (1/1) complex are not available, the principles of ECPT suggest that the process is facilitated by the electronic properties of the system. The hydrogen bond not only brings the donor and acceptor into close proximity but also electronically couples them, allowing for a concerted transfer mechanism that can have a lower activation barrier than a stepwise process. nih.govdiva-portal.org Theoretical models of similar phenol-containing systems have shown that the rate of PCET can be significantly influenced by the nature of the hydrogen bond and the electronic coupling between the donor and acceptor. nih.govuci.edu

Photophysical Properties of Pentafluorophenol and Its Interactions with Phenol

Excited State Nonadiabaticity and Vibronic Coupling

The photophysics of many polyatomic molecules, including phenol (B47542) and its derivatives, are governed by the breakdown of the Born-Oppenheimer approximation, leading to nonadiabatic transitions between electronic states. nih.gov This phenomenon is particularly pronounced in pentafluorophenol (B44920) due to the "perfluoro effect," where the high degree of fluorination stabilizes πσ* states. uni-kiel.de

A key feature in the photophysics of phenolic systems is the interaction between the optically bright S1 (1ππ) state and a dissociative 1πσ state. nih.govaip.org In phenol, the conical intersection (CI) between the 1ππ* and 1πσ* states, which facilitates non-radiative decay pathways like O-H bond fission, lies significantly above the S1 state's minimum energy. nih.gov

However, in pentafluorophenol, the energy of the low-lying 1πσ* states is lowered by approximately 0.5 eV compared to phenol, bringing them energetically close to the S1 (1ππ*) state. aip.orgresearchgate.netnih.govaip.org This proximity leads to strong vibronic coupling and the formation of multiple multi-state conical intersections. aip.orgresearchgate.netnih.govaip.org This strong coupling provides an efficient non-radiative decay channel. researchgate.net The interaction between these states is a primary reason for the significant differences observed in the photophysical behavior of phenol and pentafluorophenol. aip.org

The energetic ordering of the first few excited states in both phenol and pentafluorophenol is crucial for understanding their dynamics. Theoretical calculations have been employed to determine these orderings, providing insight into the potential for state mixing and nonadiabatic transitions. researchgate.net

Table 1: Calculated Vertical Excitation Energies (VEEs) of Phenol and Pentafluorophenol

Electronic StatePhenol VEE (eV)Pentafluorophenol VEE (eV)
S1 (ππ)~5.0~4.5
πσHigher EnergyLowered by ~0.5 eV

Note: These are approximate values derived from theoretical calculations and experimental observations. The exact energies can vary depending on the computational method and experimental conditions. nih.govaip.orgresearchgate.netnih.govaip.org

The strong vibronic coupling between the ππ* and πσ* states in pentafluorophenol has a dramatic effect on its electronic absorption spectrum. researchgate.netnih.gov While the S1←S0 absorption spectrum of phenol vapor exhibits a well-defined, discrete vibronic structure, this structure is completely washed out in pentafluorophenol, resulting in a broad, structureless band. researchgate.netaip.org This broadening is a direct consequence of the high density of interacting vibronic states and the ultrafast dynamics they enable. aip.orgresearchgate.netnih.gov

Furthermore, the emission yield of pentafluorophenol is sharply reduced with increasing excess vibronic energy when excited beyond the S1 origin in the gas phase. aip.org This suggests that the non-radiative decay pathway, facilitated by the ππ/πσ coupling, becomes increasingly efficient at higher excitation energies. researchgate.net The dynamics of these processes occur on an ultrafast timescale, driven by the motion of the nuclei through conical intersections. aip.org In contrast, the presence of multiple fluorine substituents in PFP has been shown to reduce the efficiency of O-H bond fission via tunneling from the S1 state. researchgate.netresearchgate.net

Solvent Effects on Photophysics

The surrounding solvent environment plays a critical role in modulating the excited-state dynamics of pentafluorophenol, often in a manner opposite to that observed for phenol.

In the case of phenol, the fluorescence quantum yield is known to be very low in the vapor phase but increases significantly in protic, hydrogen-bonding solvents like methanol (B129727). researchgate.net This enhancement is attributed to the solvent stabilizing the emissive ππ* state.

Conversely, pentafluorophenol exhibits a striking "perfluoro effect" where its fluorescence is effectively quenched in polar protic solvents like methanol and water. researchgate.netaip.org In nonpolar and polar aprotic solvents, PFP does show fluorescence, although the emission is characterized by a large Stokes shift. aip.org This quenching in protic solvents suggests that hydrogen bonding opens up a highly efficient non-radiative decay channel. researchgate.net

The dramatic difference in the fluorescence behavior of pentafluorophenol in protic solvents is directly linked to the influence of hydrogen bonding on the electronic states. researchgate.netaip.org Theoretical and experimental studies have shown that in protic environments, some of the "dark" πσ* states of PFP can gain significant oscillator strength. researchgate.netaip.org This "lighting up" of dark states is due to the specific interactions between the solute (PFP) and the solvent molecules (e.g., water, methanol). aip.org

Electronic structure calculations on PFP-(H₂O)n clusters have predicted that the intensity of several πσ* transitions is enhanced as the number of water molecules in the cluster increases. aip.org This hydrogen-bond-induced enhancement of the πσ* state's absorption intensity, coupled with its dissociative nature, provides a potent pathway for non-radiative decay, thus quenching the fluorescence. researchgate.net The interaction with the solvent molecules effectively facilitates the transition from the initially excited ππ* state to the dissociative πσ* state, leading to rapid deactivation of the excited state.

Advanced Applications and Future Research Directions

Design and Synthesis of Sequence-Defined Polymers

The precise arrangement of molecules in the Pentafluorophenol--phenol (1/1) co-crystal serves as a blueprint for the synthesis of polymers with a defined sequence of monomeric units. This bottom-up approach, utilizing supramolecular preorganization, is a significant step towards creating complex, functional polymers.

Researchers have successfully utilized the 1:1 co-crystal of phenol (B47542) and pentafluorophenol (B44920) as a precursor for the synthesis of functionalized carbon nanothreads. nih.govresearchgate.net This strategy employs pressure-induced polymerization, where the co-crystal is subjected to high pressures, initiating a polymerization reaction that yields an alternating copolymer. nih.govnih.gov The polymerization of the phenol:pentafluorophenol co-crystal is initiated at approximately 12 GPa, a significantly lower pressure than that required for the polymerization of benzene (B151609). nih.gov This is attributed to the electronic activation of the aryl units by the hydroxyl groups. nih.gov

The resulting nanothreads are sp³-rich, sequence-defined polymers with exogenous hydroxyl (-OH) functionalities. nih.govnih.gov The alternating arrangement of phenol and pentafluorophenol units in the co-crystal, dictated by π-π stacking and hydrogen bonding, is directly translated into the polymer backbone, ensuring a defined sequence. nih.gov The formation of these functionalized nanothreads has been confirmed through infrared spectroscopy and X-ray diffraction, which shows a quasi-hexagonal packing of the nanothreads. nih.gov

The inclusion of the hydroxyl group provides the first experimental insight into the reaction mechanism, suggesting a keto-enol tautomerization that can only occur during cycloaddition. nih.govwaters.com This method of using 'sacrificial' supramolecular synthons presents a novel approach for the de novo design of complex and functionalized nanothreads. nih.govresearchgate.net

PropertyDescriptionReference
Precursor 1:1 Phenol:Pentafluorophenol co-crystal nih.gov
Polymerization Method Pressure-Induced Polymerization nih.govnih.gov
Initiation Pressure ~12 GPa nih.gov
Product Alternating copolymer with -OH functionalities nih.govnih.gov
Structure sp³-rich, sequence-defined nanothreads nih.gov

Development of Novel Catalytic Systems

While direct catalytic applications of the Pentafluorophenol--phenol (1/1) co-crystal are not yet extensively reported, the properties of its perfluorinated component, pentafluorophenol, suggest potential in the development of new catalytic systems.

Perfluorinated compounds, such as derivatives of pentafluorophenol, are known to exhibit Lewis acid characteristics. mdpi.comnih.gov The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl group creates an electron-deficient aromatic ring, which can enhance the acidity of associated functional groups. mdpi.com For instance, tris(pentafluorophenyl)borane (B72294) is a well-known strong Lewis acid used in a variety of catalytic reactions, including hydride transfer reactions. mdpi.comnih.gov

The hydrolysis of pentafluorophenyl ethers can be catalyzed by Lewis acids like aluminum chloride or boron trifluoride to produce pentafluorophenol. google.com While this is a reverse reaction, it highlights the interaction of the pentafluorophenyl group with Lewis acids. The potential for the Pentafluorophenol--phenol (1/1) co-crystal to act as a bifunctional catalyst, with both Brønsted acid (phenol) and latent Lewis acid (pentafluorophenol) characteristics, is an area for future investigation. The controlled arrangement of these acidic sites within the co-crystal structure could lead to novel catalytic selectivities.

Applications in Separation Science

The distinct intermolecular interactions present in the Pentafluorophenol--phenol (1/1) system are highly relevant to the field of separation science, particularly in chromatography.

Pentafluorophenyl (PFP) stationary phases are increasingly used in high-performance liquid chromatography (HPLC) for the separation of a wide range of analytes. waters.comnih.govsigmaaldrich.comglsciences.com The separation mechanism on PFP columns is complex and involves a combination of interactions, including:

π-π interactions: The electron-deficient pentafluorophenyl ring can interact with electron-rich aromatic analytes.

Hydrogen bonding: The hydroxyl group of the phenol and the fluorine atoms of the pentafluorophenol can act as hydrogen bond acceptors and donors.

Dipole-dipole interactions: The polarity of the C-F and O-H bonds contributes to the retention of polar analytes.

Hydrophobic interactions: The non-polar backbone of the stationary phase can interact with non-polar analytes. waters.comsigmaaldrich.com

A study on the separation of ibuprofen (B1674241) and omeprazole (B731) on a PFP column revealed that the separation is controlled by hydrogen bonding and π-π interactions. nih.gov The docking study indicated hydrogen bonding between ibuprofen and the PFP stationary phase. nih.gov This highlights the importance of the specific interactions that are also central to the structure of the Pentafluorophenol--phenol (1/1) co-crystal. Understanding the supramolecular chemistry of this co-crystal can, therefore, provide valuable insights into the design of more selective PFP-based separation media.

Interaction TypeRole in Separation on PFP Columns
π-π Interactions Retention of aromatic analytes.
Hydrogen Bonding Separation of compounds with hydrogen bond donor/acceptor groups.
Dipole-Dipole Interactions Retention of polar analytes.
Hydrophobic Interactions Retention of non-polar analytes.

Theoretical Prediction of Novel Materials with Tunable Electronic and Optical Properties

Computational studies are crucial for understanding the properties of the Pentafluorophenol--phenol (1/1) co-crystal and for predicting the characteristics of new materials derived from it.

Theoretical calculations, including Density Functional Theory (DFT), have been employed to investigate the molecular geometry, electronic structure, and vibrational frequencies of pentafluorophenyl-containing compounds. chemmethod.com Such computational methods are vital for predicting the formation and stability of co-crystals. researchgate.netul.iersc.org

Studies on phenol and pentafluorophenol have revealed significant differences in their electronic and photophysical properties. researchgate.netnih.gov Perfluorination lowers the energy of the πσ* states in pentafluorophenol, bringing them closer to the optically bright ππ* state. nih.gov This leads to strong vibronic coupling and alters the photophysical behavior compared to phenol. researchgate.netnih.gov These theoretical insights are fundamental for designing novel materials with tunable electronic and optical properties. By modifying the components of the co-crystal or introducing different functional groups, it may be possible to engineer materials with specific absorption, emission, and charge-transport characteristics for applications in electronics and photonics. worldscientific.commit.edu

Emerging Research Avenues in Host-Guest Chemistry and Molecular Recognition

The unique supramolecular architecture of the Pentafluorophenol--phenol (1/1) co-crystal, driven by a combination of hydrogen bonding and aryl···perfluoroaryl interactions, opens up promising avenues for research in the fields of host-guest chemistry and molecular recognition. The distinct electron-rich and electron-deficient regions within the co-crystal structure provide a versatile platform for the selective binding of guest molecules.

Emerging research is increasingly focused on leveraging the specific non-covalent interactions inherent to this co-crystal for the design of novel host systems. The interplay between the hydrogen-donating and -accepting capabilities of the hydroxyl groups and the electrostatic interactions of the fluorinated and non-fluorinated aromatic rings allows for a high degree of tunability in molecular recognition events.

One significant area of investigation involves the use of the Pentafluorophenol--phenol (1/1) framework as a scaffold for creating tailored binding cavities. By modifying the phenol and pentafluorophenol components with various functional groups, researchers can create hosts with specific sizes, shapes, and chemical environments, enabling the selective encapsulation of guest molecules. This approach is particularly relevant for the recognition of small organic molecules, ions, and even larger biomolecules.

The principles of crystal engineering are central to the development of these host-guest systems. The predictable nature of the hydrogen bonding and π-stacking interactions in the Pentafluorophenol--phenol (1/1) co-crystal allows for the rational design of complex supramolecular assemblies. mostwiedzy.pl These assemblies can form well-defined layered structures, providing organized environments for molecular recognition processes. mostwiedzy.placs.org

Furthermore, the study of phenyl-perfluorophenyl interactions within synthetic host molecules is a rapidly developing field. nih.gov While these interactions are relatively modest in aqueous solutions, their strength can be significantly enhanced by encapsulation within a larger host molecule, a concept known as host-enhanced polar-π interactions. nih.govacs.org This principle can be applied to the Pentafluorophenol--phenol (1/1) system, where the co-crystal itself could act as a primary building block within a larger, more complex host structure, leading to highly specific and strong guest binding.

The potential applications of these host-guest systems are diverse. They include the development of new sensors, where the binding of a specific guest molecule to the Pentafluorophenol--phenol (1/1) host induces a measurable signal. Other potential applications lie in the field of materials science, where the co-crystal could be used to create functional materials with tailored properties for catalysis or separations. numberanalytics.com

Detailed research findings have highlighted the importance of both hydrogen bonding and aryl···perfluoroaryl interactions in stabilizing co-crystals containing pentafluorophenol. acs.org In co-crystals with trigonal molecules, pentafluorophenol has been observed to form trimers linked by hydrogen bonds, which then interact with the other component through stacking interactions. acs.org This demonstrates the ability of pentafluorophenol to participate in complex, multi-point recognition events.

The table below summarizes key research findings relevant to the host-guest chemistry of systems involving pentafluorophenol.

Research FindingSignificance for Host-Guest ChemistryCitations
Formation of hydrogen-bonded pentafluorophenol trimers in co-crystals.Demonstrates the potential for creating structured cavities for guest inclusion. acs.org
Stabilization of co-crystals through aryl···perfluoroaryl stacking interactions.Provides a mechanism for the recognition of aromatic guest molecules. mostwiedzy.placs.org
Host-enhanced phenyl-perfluorophenyl polar-π interactions.Offers a strategy for significantly strengthening guest binding within a host system. nih.govacs.org
Formation of layered structures in pentafluorophenol co-crystals.Enables the creation of organized, two-dimensional surfaces for molecular recognition. mostwiedzy.placs.org

Future research will likely focus on the synthesis and characterization of novel host-guest systems based on the Pentafluorophenol--phenol (1/1) motif. This will involve both experimental studies, such as X-ray crystallography and spectroscopic analysis, as well as computational modeling to predict and understand the binding interactions at a molecular level. The continued exploration of these systems holds great promise for advancing the fields of supramolecular chemistry and molecular recognition.

Q & A

Q. How is Pentafluorophenol–Phenol (1/1) structurally characterized, and what spectroscopic methods are recommended for identification?

The compound is identified by its molecular formula (C₆HF₅O), average mass (184.063 g/mol), and unique spectral data (e.g., ChemSpider ID: 12499). Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For example, the monoisotopic mass (183.994756) and IUPAC name (2,3,4,5,6-Pentafluorophenol) differentiate it from non-fluorinated phenol derivatives .

Q. What are the recommended storage and handling protocols for Pentafluorophenol–Phenol (1/1) to ensure stability?

Store in a cool, well-ventilated environment protected from UV radiation and humidity. Use inert containers to prevent degradation, and follow GHS safety protocols (e.g., acute oral/dermal toxicity Category 4, H302+H312 codes). Handling requires personal protective equipment (PPE) to avoid dermal/ocular exposure .

Q. What synthetic routes are available for preparing Pentafluorophenol–Phenol (1/1), and what are the key challenges?

Synthesis typically involves fluorination of phenol derivatives via halogen exchange reactions. Challenges include controlling regioselectivity and minimizing side products. Kolbe or Reimer-Tiemann reactions may be adapted for fluorinated analogs, though fluorination reagents (e.g., HF or SF₄) require stringent safety measures .

Advanced Research Questions

Q. How do conflicting toxicity data for Pentafluorophenol–Phenol (1/1) arise across studies, and how can researchers reconcile these discrepancies?

Discrepancies often stem from differences in study designs (e.g., observational vs. controlled exposure studies) or species-specific responses. For example, human cohort studies (retrospective/prospective) may report systemic effects inconsistently compared to laboratory mammal data. Researchers should apply meta-analytical frameworks to compare routes (oral, dermal, inhalation) and health outcomes (respiratory effects, carcinogenicity) using inclusion criteria like Table C-1 in toxicological profiles .

Q. What advanced analytical techniques are suitable for quantifying Pentafluorophenol–Phenol (1/1) in complex mixtures?

High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred for sensitivity. The Folin phenol reagent method (adapted from protein quantification protocols) may also be modified for phenolic OH group detection in fluorinated systems .

Q. How does the fluorination pattern in Pentafluorophenol–Phenol (1/1) influence its reactivity compared to non-fluorinated phenol?

Fluorination increases acidity (pKa ~1.5 vs. phenol’s ~9.9) due to electron-withdrawing effects, enhancing nucleophilic substitution reactivity. This alters esterification and etherification kinetics, as seen in Kolbe reactions. Computational studies (DFT) can further elucidate substituent effects on reaction pathways .

Q. What mechanistic hypotheses explain the compound’s potential carcinogenicity and organ toxicity?

Proposed mechanisms include metabolic activation to quinone intermediates or DNA adduct formation. GHS classifications (IARC, ACGIH) suggest carcinogenicity thresholds (≥0.1% concentration) linked to mutagenicity data. In vitro assays (Ames test) and in vivo models (rodent bioassays) are critical for validating pathways .

Q. How can researchers apply frameworks like PICOT or FINER to design studies on Pentafluorophenol–Phenol (1/1)?

  • PICOT : Population (e.g., lab mammals), Intervention (oral dosing), Comparison (non-fluorinated phenol), Outcome (hepatotoxicity), Time (acute vs. chronic exposure).
  • FINER : Ensure feasibility (lab resources), novelty (fluorination impact on toxicity), and relevance (regulatory implications). These frameworks prioritize hypothesis-driven designs .

Q. What are the critical data gaps in ecotoxicological assessments of Pentafluorophenol–Phenol (1/1)?

Limited data exist on biodegradation, bioaccumulation, and soil mobility. Researchers should prioritize OECD guideline tests (e.g., OECD 301 for biodegradation) and QSAR modeling to predict ecotoxicity in absence of empirical data .

Q. How do methodological variations in toxicity studies (e.g., dosing regimes, endpoints) affect reproducibility?

Variability arises from inconsistent dosing (acute vs. repeated exposure) or endpoint selection (e.g., body weight vs. organ-specific effects). Standardizing protocols per OECD guidelines and reporting detailed methodologies (e.g., EPA HPV Program) improves cross-study comparability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.